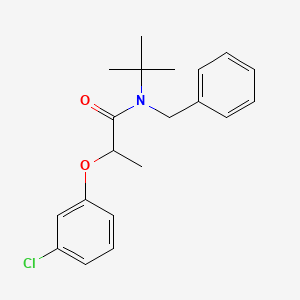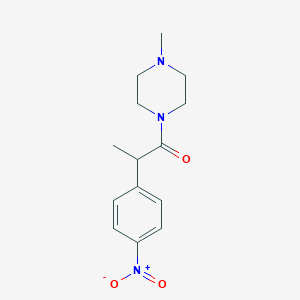![molecular formula C22H27NO5 B4075428 Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane](/img/structure/B4075428.png)
Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane
Descripción general
Descripción
Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a phenyl-substituted azepaneIt is a white crystalline solid that forms a colorless solution in water . The compound 1-[2-(2-phenylphenoxy)ethyl]azepane is an azepane derivative, which is a seven-membered nitrogen-containing heterocycle with a phenyl group attached to it.
Métodos De Preparación
The synthesis of oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane involves multiple steps. The initial step typically involves the preparation of oxalic acid through the oxidation of carbohydrates or glucose using nitric acid. The azepane derivative can be synthesized through a series of reactions starting from phenyl-substituted precursors. The final step involves the coupling of oxalic acid with the azepane derivative under controlled conditions to form the desired compound .
Industrial production methods for oxalic acid typically involve the oxidation of carbohydrates using nitric acid or the reaction of carbon monoxide with sodium hydroxide to form sodium oxalate, which is then acidified to produce oxalic acid . The production of 1-[2-(2-phenylphenoxy)ethyl]azepane on an industrial scale would require optimization of the synthetic route to ensure high yield and purity.
Análisis De Reacciones Químicas
Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxalic acid can be oxidized by permanganate in an autocatalytic reaction, and it decomposes into carbon dioxide and formic acid upon heating . The azepane derivative can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane has various scientific research applications. In chemistry, it can be used as a reagent for the synthesis of other complex organic compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and proteins. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes. In industry, it may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane involves its interaction with molecular targets such as enzymes and proteins. Oxalic acid can act as a reducing agent and participate in redox reactions, while the azepane derivative can interact with biological molecules through its nitrogen atom and phenyl group. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting enzyme activity or modulating signaling pathways .
Comparación Con Compuestos Similares
Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane can be compared with other similar compounds, such as oxalyl chloride, disodium oxalate, and calcium oxalate. These compounds share the oxalic acid moiety but differ in their chemical structure and properties. For example, oxalyl chloride is a reactive acyl chloride used in organic synthesis, while disodium oxalate and calcium oxalate are salts of oxalic acid with different solubility and reactivity profiles .
The uniqueness of this compound lies in its combination of the oxalic acid moiety with a phenyl-substituted azepane, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.C2H2O4/c1-2-9-15-21(14-8-1)16-17-22-20-13-7-6-12-19(20)18-10-4-3-5-11-18;3-1(4)2(5)6/h3-7,10-13H,1-2,8-9,14-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWOZMEXHOXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4075348.png)
![3-(4-methoxyphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4075351.png)
![ethyl 2-{[2-(4-nitrophenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4075354.png)
![ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4075361.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4075365.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoyl]benzoic acid](/img/structure/B4075371.png)
![1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075382.png)
![2-[2-(2,4-Dimethylphenoxy)ethylamino]propan-1-ol;oxalic acid](/img/structure/B4075383.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-diethoxybenzamide](/img/structure/B4075399.png)
![oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4075417.png)



